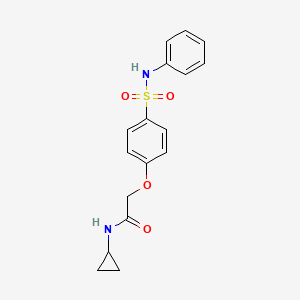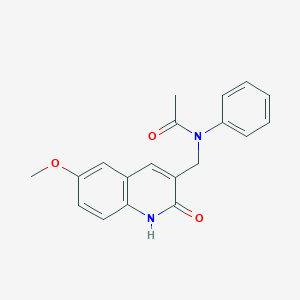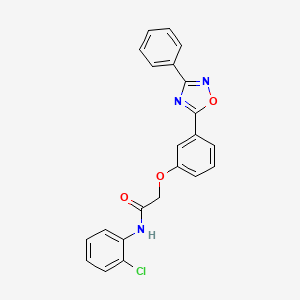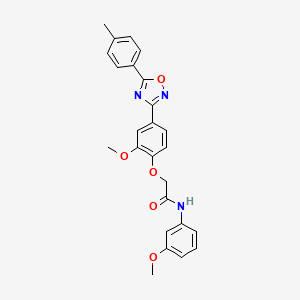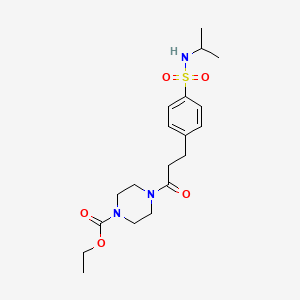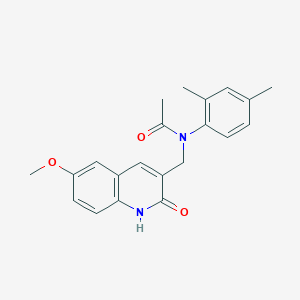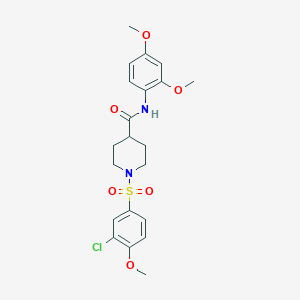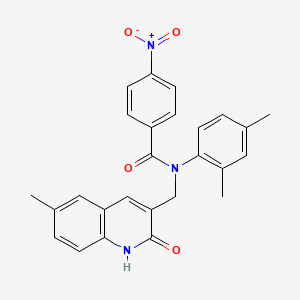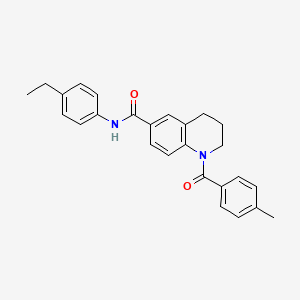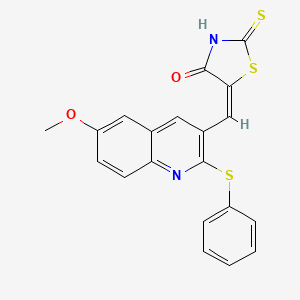![molecular formula C24H26N2O4S B7705847 N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7705847.png)
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, also known as MPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MPB belongs to the class of sulfonamide compounds that have been extensively studied for their biological activities.
作用機序
The mechanism of action of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of prostaglandins that contribute to inflammation. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to have various biochemical and physiological effects in the body. In animal studies, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to exhibit potent biological activities at low concentrations. However, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide also has some limitations, including its solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide. One area of interest is the development of more potent and selective analogs of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide for use in drug discovery. Another area of interest is the investigation of the mechanisms underlying the biological activities of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide, which could lead to the development of new therapeutic targets. Additionally, the use of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide as a photosensitizer in photodynamic therapy is an area of active research.
合成法
The synthesis of N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide involves the reaction of 4-methylbenzenesulfonyl chloride with 2-phenylethylamine, followed by the reaction of the resulting product with acetic anhydride. The final product is obtained after purification and characterization using various analytical techniques.
科学的研究の応用
N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. N-(4-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.
特性
IUPAC Name |
2-[benzenesulfonyl(2-phenylethyl)amino]-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-2-30-23-16-10-9-15-22(23)25-24(27)19-26(18-17-20-11-5-3-6-12-20)31(28,29)21-13-7-4-8-14-21/h3-16H,2,17-19H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAKIQXYNUBFET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

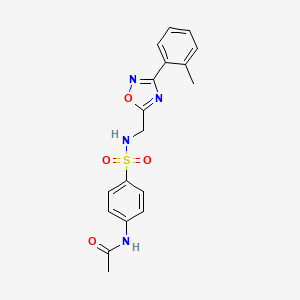
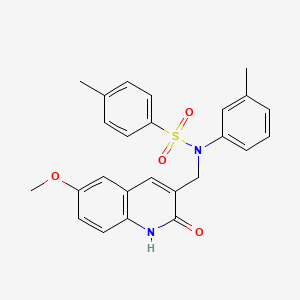
![3,5,7-Trimethyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione](/img/structure/B7705775.png)
